molecular formula C6H9NO4 B13620790 4-Carbamoyloxolane-3-carboxylic acid CAS No. 2792217-19-5

4-Carbamoyloxolane-3-carboxylic acid

Cat. No.: B13620790
CAS No.: 2792217-19-5
M. Wt: 159.14 g/mol
InChI Key: DZIKDWMMOJDFLR-UHFFFAOYSA-N
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Description

4-Carbamoyloxolane-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a carbamoyl group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Carbamoyloxolane-3-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the oxolane ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane (BH₃).

    Nucleophiles: Ammonia (NH₃), amines, alcohols.

Major Products

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

4-Carbamoyloxolane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Carbamoyloxolane-3-carboxylic acid involves its interaction with molecular targets through its carboxyl and carbamoyl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Oxolane-2-carboxylic acid: Similar structure but lacks the carbamoyl group.

    3-Carbamoyloxolane-2-carboxylic acid: Similar structure with different positioning of functional groups.

    4-Carbamoyloxolane-2-carboxylic acid: Similar structure with different positioning of functional groups.

Uniqueness

4-Carbamoyloxolane-3-carboxylic acid is unique due to the specific positioning of its carbamoyl and carboxyl groups on the oxolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2792217-19-5

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

4-carbamoyloxolane-3-carboxylic acid

InChI

InChI=1S/C6H9NO4/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H2,7,8)(H,9,10)

InChI Key

DZIKDWMMOJDFLR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)C(=O)O)C(=O)N

Origin of Product

United States

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